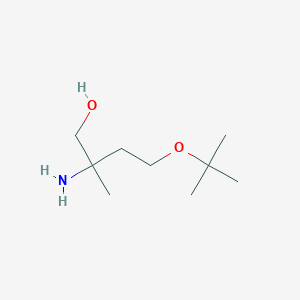
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol is an organic compound that features both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The resulting Boc-protected amino acids can then be used as starting materials in various organic synthesis reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are then subjected to coupling reactions with commonly used reagents to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds .
Applications De Recherche Scientifique
2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways and processes. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate:
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protection but differ in their amino acid backbones and functional groups.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol |
InChI |
InChI=1S/C9H21NO2/c1-8(2,3)12-6-5-9(4,10)7-11/h11H,5-7,10H2,1-4H3 |
Clé InChI |
BYCASTPZOVNGNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


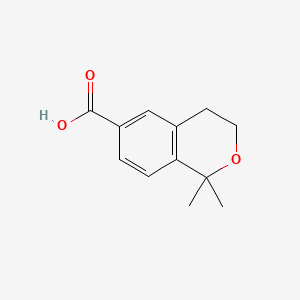
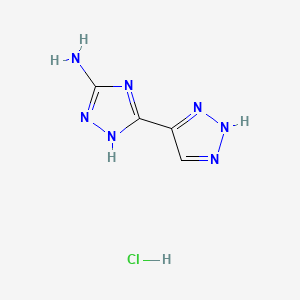
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
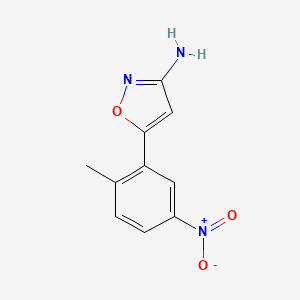
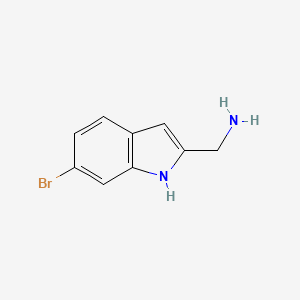
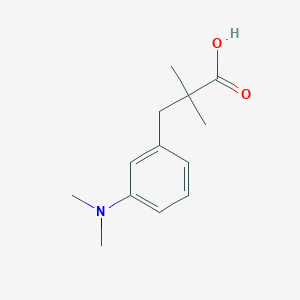
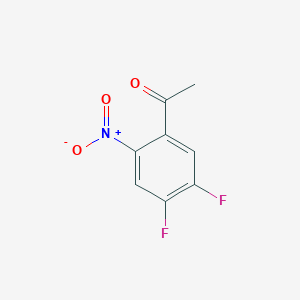
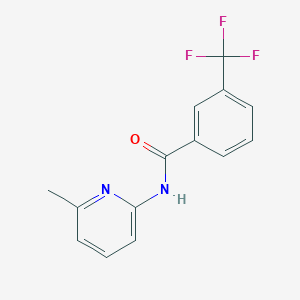
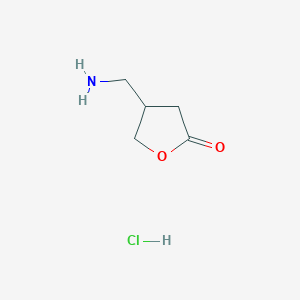
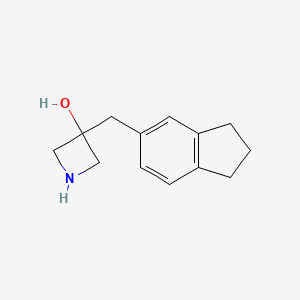
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
